Molecular Weight and PEG Chain Length: Balancing Solubility and Cell Permeability for Optimal PROTAC Design
The choice of linker length is critical in PROTAC design. Bromo-PEG3-phosphonic acid diethyl ester (MW 377.2 g/mol) provides an intermediate chain length between shorter (PEG2, MW ~333.2 g/mol) and longer (PEG5, MW ~465.3 g/mol) analogs . This intermediate size is often empirically determined to provide a favorable balance between sufficient aqueous solubility, which is enhanced by the hydrophilic PEG chain, and acceptable cell permeability, which can be negatively impacted by increasing molecular weight and hydrophilicity [1]. While optimal linker length is ultimately target-dependent, the PEG3 variant serves as a crucial starting point for SAR studies.
| Evidence Dimension | Molecular Weight (M.W.) |
|---|---|
| Target Compound Data | 377.2 g/mol |
| Comparator Or Baseline | Bromo-PEG2-phosphonic acid diethyl ester (333.2 g/mol); Bromo-PEG5-phosphonic acid diethyl ester (465.3 g/mol) |
| Quantified Difference | Difference of -44.0 g/mol vs. PEG2 and +88.1 g/mol vs. PEG5 |
| Conditions | Calculated from molecular formulas; vendor-reported data . |
Why This Matters
This intermediate molecular weight positions the compound as a versatile starting point for PROTAC development, offering a balance of properties that can be fine-tuned based on specific target requirements.
- [1] Bemis, T. A., La Clair, J. J., & Burkart, M. D. (2021). Unraveling the Role of Linker Design in PROTACs. Journal of Medicinal Chemistry, 64(12), 8042-8052. View Source
